molecular formula C10H9LiO3 B6280646 lithium 4-phenyloxetane-2-carboxylate CAS No. 2248409-76-7

lithium 4-phenyloxetane-2-carboxylate

Cat. No.: B6280646
CAS No.: 2248409-76-7
M. Wt: 184.1
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Description

Lithium 4-Phenyloxetane-2-carboxylate (CAS 2248409-76-7) is a pharmaceutical salt and a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The compound features an oxetane ring, a strained four-membered oxygen heterocycle that is of significant interest for its potential to improve the physicochemical and metabolic properties of drug candidates . With a molecular formula of C 10 H 9 LiO 3 and a molecular weight of 184.12 g/mol, this lithium carboxylate salt is characterized by its high solubility and reactivity, making it a versatile building block for further chemical transformations . The integration of the oxetane moiety is a recognized strategy in lead optimization, potentially contributing to enhanced solubility, reduced lipophilicity, and improved metabolic stability in novel bioactive molecules. While the specific biological profile of this compound is an area for further investigation, lithium-based compounds are known in research to modulate various cellular signaling pathways. It is crucial to note that such mechanisms, including effects on neurotrophic signaling cascades or glycogen synthase kinase-3 (GSK-3), are areas of active scientific inquiry for lithium ions in other, well-defined pharmacological contexts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

2248409-76-7

Molecular Formula

C10H9LiO3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology, pioneered by Enders and colleagues, enables enantioselective synthesis of 2-substituted oxetane derivatives. For 4-phenyloxetane-2-carboxylic acid, this approach involves:

  • Hydrazone Formation : Oxetan-3-one is condensed with (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the hydrazone (S)-1 in quantitative yield.

  • Metalation and Alkylation : Treatment of (S)-1 with tert-butyllithium (−78°C, THF) generates a lithiated intermediate, which reacts with electrophiles (e.g., benzyl bromide) to introduce substituents at the 2-position. For carboxylate incorporation, carbon dioxide or cyanide electrophiles may be employed, followed by hydrolysis.

  • Hydrolysis : The alkylated hydrazone is hydrolyzed with aqueous oxalic acid to yield the enantiomerically enriched oxetan-3-one derivative, which is further oxidized to the carboxylic acid.

Key Data :

  • Yields for analogous 2-substituted oxetan-3-ones: 68–90%.

  • Enantiomeric excess (ee): Up to 84%.

Cyclization Approaches

Cyclization of γ-hydroxy acids or esters provides an alternative route to the oxetane scaffold. For example:

  • Mitsunobu Reaction : A diol precursor, such as 3-phenylpropane-1,2-diol, undergoes cyclization with a carboxylate nucleophile under Mitsunobu conditions (DIAD, PPh₃).

  • Ring-Closing Metathesis : Olefin-containing precursors are cyclized using Grubbs catalysts, though this method is less common for oxetanes.

Optimization Note : Cyclization efficiency depends on steric hindrance; bulky substituents at the 4-position (e.g., phenyl) may require elevated temperatures or prolonged reaction times.

Electrophilic Alkylation Strategies

Direct alkylation of preformed oxetane derivatives offers a straightforward pathway:

  • Oxetan-3-one as Starting Material : Lithiation at the 2-position (via LDA or t-BuLi) followed by trapping with phenylmagnesium bromide introduces the 4-phenyl group.

  • Carboxylation : Subsequent quenching with carbon dioxide or alkylation with a cyanide source (e.g., trimethylsilyl cyanide) and hydrolysis yields the carboxylic acid.

Reaction Conditions :

  • Temperature: −78°C for lithiation, room temperature for electrophilic trapping.

  • Solvent: THF or ether.

Conversion to Lithium Salt: Neutralization Methods

The lithium salt is synthesized via acid-base neutralization:

  • Acid Preparation : 4-Phenyloxetane-2-carboxylic acid is isolated by column chromatography (hexane/ethyl acetate/triethylamine).

  • Salt Formation : The acid is dissolved in anhydrous THF and treated with lithium hydroxide (1.0 equiv) at 0°C, followed by filtration and lyophilization.

Purity Considerations :

  • Commercial batches (e.g., Enamine) report ≥95% purity by HPLC.

  • Residual solvents (e.g., THF) are removed via vacuum drying.

Optimization of Reaction Conditions

Metalation Efficiency

The choice of base significantly impacts yields:

BaseDeuterium IncorporationYield (Alkylation)
LDA59%50–60%
t-BuLi90%68–84%
n-BuLi90%70–82%

Data from.

Solvent and Temperature Effects

  • THF vs. Ether : THF enhances solubility of lithiated intermediates, improving reaction homogeneity.

  • Low-Temperature Quenching : Electrophilic trapping at −78°C minimizes side reactions (e.g., ring-opening).

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 5.12 (d, J = 2.6 Hz, 2H, oxetane CH₂), 7.30–7.45 (m, 5H, phenyl).

    • ¹³C NMR : 146.3 ppm (C=O), 79.2 ppm (oxetane CH₂).

  • Mass Spectrometry :

    • LRMS (ESI+) : m/z 205.1 [M + Li⁺].

Industrial-Scale Synthesis Considerations

  • Cost Efficiency : SAMP/RAMP hydrazones require chiral auxiliaries, increasing costs compared to racemic routes.

  • Safety : tert-Butyllithium necessitates inert atmosphere handling; alternatives like Grignard reagents may reduce hazards .

Chemical Reactions Analysis

Alkylation and Functionalization

Lithium 4-phenyloxetane-2-carboxylate participates in alkylation reactions via its lithiated intermediate. Key findings include:

  • Electrophilic Quenching : Reaction with alkyl halides (e.g., benzyl bromide) yields 2-substituted oxetanes. For example, treatment with benzyl bromide produces 2-benzyl-4-phenyloxetane-2-carboxylate derivatives .

  • Configurational Instability : The lithiated intermediate exhibits configurational instability due to electron-transfer processes, leading to racemic mixtures unless chiral auxiliaries or asymmetric conditions are employed .

Table 1: Alkylation Reactions

ElectrophileProductYield (%)Selectivity (ee)Source
Benzyl bromide2-Benzyl-4-phenyloxetane60–7084–90% ee
Allyl bromide2-Allyl-4-phenyloxetane5575% ee

Decarboxylative Radical Reactions

Under photoredox catalysis, the compound undergoes decarboxylative alkylation:

  • Mechanism : Visible light (467 nm) with iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) generates benzylic tertiary radicals, which couple with electron-deficient alkenes (e.g., ethyl acrylate) to form 3,3-disubstituted oxetanes .

  • Side Reactions : Radical dimerization and reduction compete, especially with less reactive electrophiles .

Table 2: Photoredox-Mediated Alkylation

AcceptorProductYield (%)Major Byproducts
Ethyl acrylate3-Ethoxycarbonyl-4-phenyloxetane61Dimer (15%), Reduced (10%)
Acrylonitrile3-Cyano-4-phenyloxetane27Dimer (22%)

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening:

  • Nucleophilic Attack : Thiols or amines open the ring at the β-position, yielding thioethers or amino alcohols .

  • Acid-Catalyzed Hydrolysis : Strong acids (e.g., HCl) cleave the oxetane to form γ-lactones or diols .

Table 3: Ring-Opening Conditions

ReagentProductConditionsYield (%)
Benzyl mercaptan3-Benzylthio-4-phenylpropanoateTHF, 25°C85
HCl (aq)4-Phenyl-γ-butyrolactoneReflux, 12 h92

Stereoselective Transformations

  • Chiral Auxiliaries : Use of SAMP/RAMP hydrazones enables asymmetric alkylation, achieving up to 90% ee for 2,2-disubstituted oxetanes .

  • Dynamic Kinetic Resolution : Configurational lability during lithiation allows for dynamic control in multi-step syntheses .

Comparative Stability and Reactivity

  • Thermal Stability : The oxetane ring remains intact below 150°C but undergoes retro-Diels-Alder decomposition at higher temperatures .

  • Solvent Effects : Reactions in THF or DMF enhance solubility and reaction rates compared to nonpolar solvents .

This compound’s versatility in synthesis is underscored by its dual reactivity as a nucleophile (via lithiation) and a radical precursor, making it valuable for drug discovery and materials science .

Scientific Research Applications

Medicinal Chemistry

Lithium 4-phenyloxetane-2-carboxylate has potential applications in drug development due to its ability to serve as a chiral building block. Its oxetane structure allows for specific interactions with biological targets, making it valuable in the synthesis of pharmaceuticals.

Case Studies

  • Anticancer Agents : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of phenyloxetanes exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .
  • Enzyme Inhibition : The compound has been studied for its ability to act as an inhibitor of epoxide hydrolases, which are crucial in drug metabolism. This inhibition can lead to increased efficacy of certain therapeutic agents by preventing their breakdown .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for the formation of various derivatives through nucleophilic substitutions and cycloadditions.

Synthetic Routes

  • Epoxidation Reactions : The compound can be used in asymmetric epoxidation reactions, where it acts as a chiral auxiliary. This method enhances the selectivity and yield of desired products in synthetic pathways .
  • Building Block for Complex Molecules : It serves as a precursor for synthesizing other functionalized oxetanes and related compounds, which are important in developing fine chemicals and agrochemicals .

Materials Science

In materials science, this compound is investigated for its potential use in polymer chemistry. The incorporation of oxetane units into polymer backbones can enhance properties such as thermal stability and mechanical strength.

Applications

  • Polymer Synthesis : The compound can be polymerized to form high-performance materials with specific properties tailored for applications in coatings, adhesives, and sealants.
  • Nanocomposites : Research is ongoing into the use of this compound in developing nanocomposites that exhibit enhanced electrical and thermal properties due to the incorporation of nanoparticles within a polymer matrix .

Data Analysis

The following table summarizes key findings related to this compound:

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsExhibits cytotoxicity against cancer cell lines
Enzyme inhibitorsInhibits epoxide hydrolases affecting drug metabolism
Organic SynthesisChiral building blockEnhances selectivity in asymmetric synthesis
Intermediate for complex moleculesUseful in producing fine chemicals
Materials SciencePolymer synthesisImproves thermal stability and mechanical strength
NanocompositesEnhances electrical and thermal properties

Mechanism of Action

The mechanism of action of lithium 4-phenyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates, enhancing the efficiency of the reactions.

Comparison with Similar Compounds

Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)

These are foundational lithium compounds used extensively in batteries. Key comparisons:

Property Lithium Carbonate Lithium Hydroxide Lithium 4-Phenyloxetane-2-Carboxylate (Inferred)
Solubility Low in water High in water Likely moderate (depends on organic moiety)
Thermal Stability High (>700°C decomposition) Moderate (~450°C) Expected lower due to organic framework
Primary Use Battery cathode production Battery electrolytes Potential specialty chemicals or pharmaceuticals
EU Reserves 120,000 tonnes (Table 80) Limited (Table 80) Not reported in current EU data

This compound’s aromatic and cyclic ether structure may enhance its utility in organic synthesis or drug delivery systems, unlike carbonate/hydroxide’s bulk industrial roles.

Other Lithium Carboxylates

Lithium salts of carboxylic acids (e.g., lithium acetate, lithium stearate) are used as catalysts or stabilizers. Comparisons:

Property Lithium Acetate This compound
Structure Simple linear chain Cyclic oxetane with phenyl group
Reactivity High (labile Li⁺) Likely moderated by steric effects
Applications Laboratory reagent Potential for targeted drug design

The phenyloxetane moiety could confer enhanced lipophilicity, making it suitable for crossing biological membranes in pharmaceuticals—a trait absent in simpler carboxylates.

Cyclic Ether Derivatives (e.g., Tetrahydrofuran Derivatives)

Compounds like 2-methyltetrahydrofuran () share cyclic ether motifs but lack carboxylate groups.

Property 2-Methyltetrahydrofuran This compound
Polarity Low Moderate (due to carboxylate)
Toxicity Well-studied Insufficient data (see )
Use Solvent in synthesis Potential ionic liquid or catalyst

The carboxylate group in this compound adds ionic functionality, broadening its applicability compared to non-ionic cyclic ethers.

Q & A

Q. How can the synthesis of lithium 4-phenyloxetane-2-carboxylate be optimized for high yield and purity?

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : Employ a combination of 1^1H/13^13C NMR for structural elucidation, FT-IR for functional group validation (e.g., carboxylate C=O stretch at ~1600 cm1^{-1}), and single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment. Pair these with elemental analysis to confirm lithium content. Cross-validate findings with computational methods (DFT) to resolve ambiguities in peak assignments .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use TGA/DSC to assess thermal decomposition profiles and Karl Fischer titration for moisture sensitivity. Store samples in inert atmospheres (argon) at –20°C, with periodic NMR checks for degradation (e.g., oxetane ring-opening byproducts) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (18^{18}O, 2^2H) to probe transition states. Combine with DFT calculations to map energy barriers for possible pathways (e.g., lithium-mediated carboxylate activation vs. oxetane ring strain). Contrast experimental kobsk_{obs} values with computational predictions to validate mechanisms .

Q. How can contradictions in reported thermodynamic data (e.g., ΔHsol_{sol}sol​, solubility) be resolved?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify systematic errors (e.g., calibration inconsistencies in calorimetry). Replicate key studies under standardized conditions (IUPAC guidelines) and apply multivariate regression to isolate variables (e.g., counterion effects). Publish raw data to enable cross-lab validation .

Q. What strategies enable the integration of this compound into hybrid materials (e.g., MOFs or polymer composites)?

  • Methodological Answer : Explore coordination chemistry by reacting the carboxylate with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) under solvothermal conditions. Use BET surface area analysis and PXRD to confirm framework integration. For polymers, assess compatibility via DSC (Tg_g shifts) and tensile testing, ensuring lithium does not act as a plasticizer [[2]][[5]].

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